Homoalanosine

Herbicide selectivity Rice paddy weed control Crop safety

Researchers studying amino acid metabolism disruption in plants require reference-grade antimetabolites with verified stereochemistry. Homoalanosine (L-2-amino-4-nitrosohydroxyaminobutyric acid) offers a distinct molecular target from glutamine synthetase inhibitors. - **Key bioactivity**: Complete control of barnyardgrass (Echinochloa oryzicola) at 10 g/are without rice phytotoxicity. - **Mechanistic utility**: Reversible antimetabolite activity (41 mm inhibition zone, reversed by L-aspartic/L-glutamic acids). - **Quality assurance**: Enantiomeric excess verified (L-enantiomer required for herbicidal action; racemate shows insecticidal, non-herbicidal profile). - **Supply**: Research quantities available with global shipping.

Molecular Formula C4H9N3O4
Molecular Weight 163.13 g/mol
CAS No. 17111-47-6
Cat. No. B12084234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoalanosine
CAS17111-47-6
Molecular FormulaC4H9N3O4
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C[N+](=NO)[O-])C(C(=O)O)N
InChIInChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6-
InChIKeyRMTXCTHJOJRMCZ-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoalanosine: A Natural Herbicidal Antibiotic


Homoalanosine (L-2-amino-4-nitrosohydroxyaminobutyric acid) is a naturally occurring amino acid antimetabolite isolated from the culture filtrate of Streptomyces galilaeus SC-1688 [1]. Its chemical structure, confirmed by spectral analyses, distinguishes it from the closely related antibiotic alanosine by an additional methylene group in the side chain, placing the hydroxynitrosamino moiety at the γ-position rather than the β-position [1]. This structural difference shifts the compound‘s biological activity from antitumour/antiviral to herbicidal, making homoalanosine a key research compound for studying amino acid metabolism disruption in plants [1].

Why Homoalanosine Has No Direct Substitutes


Homoalanosine occupies a distinct niche in the chemical biology of amino acid antimetabolites that structurally analogous compounds cannot fill. Alanosine (L-2-amino-3-hydroxynitrosaminopropionic acid), its closest structural relative, exhibits antitumour and antiviral activity but has no reported herbicidal activity [1]. The synthetic racemate (DL-homoalanosine) demonstrates insect reproduction inhibition but not herbicidal action, indicating that herbicidal activity depends on the L-enantiomeric configuration [1][2]. Commercially successful amino acid antimetabolite herbicides such as bialaphos operate through a fundamentally different molecular target—glutamine synthetase inhibition—whereas homoalanosine acts as an L-aspartic acid/L-glutamic acid antimetabolite [1]. Substituting homoalanosine with any of these alternatives would result in a loss of its unique weed spectrum, rice crop safety profile, and mechanism-specific research utility.

Key Evidence for Herbicidal Activity and Selectivity


Rice Crop Safety vs. Weed Control

In a paddy field experiment, homoalanosine at 10 g/are (10 kg/ha) caused no visible damage to rice (Oryza sativa, rating 0 on a 0–10 scale where 10 = all plants dead), while simultaneously delivering complete control (rating 10) of barnyardgrass (Echinochloa oryzicola) and needle spikerush (Eleocharis acicularis) at the same application rate [1]. In contrast, the commercial amino acid antimetabolite herbicide bialaphos is a non-selective herbicide that damages rice and requires expression of the bar resistance gene in transgenic rice for safe use [2]. This crop selectivity without genetic modification is a the key differentiating feature for rice paddy applications.

Herbicide selectivity Rice paddy weed control Crop safety Amino acid antimetabolite

Enantiomer-Specific Herbicidal Bioactivity

The naturally isolated L-enantiomer of homoalanosine exhibited herbicidal activity that completely controlled ladysthumb (Polygonum persicaria) at 0.5 g/are (0.5 kg/ha, rating 10) and common cocklebur (Xanthium strumarium) at 2.5 g/are (rating 10) in field experiments [1]. The synthetic racemate (DL-homoalanosine), in contrast, was previously reported to cause 95% reproduction inhibition in house flies (Musca domestica) at dietary concentrations under 250 ppm, with no herbicidal activity documented [2]. The Fushimi et al. paper explicitly states that while the racemate’s insecticidal activity was known, its herbicidal activity had never been reported [1].

Enantioselective bioactivity Chiral herbicide Insect growth regulator Natural product isolation

Antimetabolite Mechanism: Amino Acid Antagonism

Homoalanosine’s herbicidal activity is mechanistically linked to L-aspartic acid and L-glutamic acid antimetabolism. Antimicrobial assays demonstrated that homoalanosine (20 μg/disc) produced a 41 mm inhibitory zone against Bacillus subtilis on synthetic (Davis) medium but no inhibition (0 mm) on non-synthetic (nutrient) medium [1]. Crucially, this inhibition was specifically reversed by L-aspartic acid and L-glutamic acid, but not by their D-isomers, confirming enantioselective antimetabolite action [1]. In contrast, bialaphos acts as a pro-herbicide that is metabolized to phosphinothricin (glufosinate), which directly inhibits glutamine synthetase, leading to ammonia accumulation and photosynthetic disruption [2].

Antimetabolite mechanism Amino acid antagonism Herbicide mode of action Resistance management

Systemic Translocation for Perennial Weed Control

Foliar application of homoalanosine resulted in damage to buds and roots rather than treated leaves, demonstrating symplastic translocation in the plant vascular system [1]. In Expt 1, common cocklebur (a perennial broadleaf weed) at leaf stage 1 received a rating of 10 (complete kill) at 10 g/are, with herbicidal effects becoming visible approximately 13 days after treatment, consistent with slow systemic movement [1]. Contact herbicides such as paraquat, by comparison, cause rapid desiccation of treated foliage only (visible within hours to 1–2 days) and do not translocate to roots or buds, making them ineffective against perennial weeds that regenerate from underground structures [2].

Systemic herbicide Symplastic translocation Perennial weed control Foliar application

Antimetabolite Confirmation via Differential Antimicrobial Activity

Homoalanosine exhibited strong antimicrobial activity against Bacillus subtilis only on synthetic (chemically defined) medium (41 mm inhibition zone, 20 μg/disc), with complete loss of activity on nutrient-rich non-synthetic medium (0 mm zone) [1]. This medium-dependent activity is a hallmark of antimetabolites, as complex media contain metabolites (amino acids) that competitively reverse inhibition. In contrast, the broad-spectrum antibiotic streptomycin produced inhibition zones on both media types [1]. Additionally, homoalanosine showed no activity against Gram-negative bacteria (Pseudomonas fluorescens, P. glumae, Erwinia carotovora) regardless of medium type [1].

Antimetabolite screening Antimicrobial assay Amino acid reversal Mode of action confirmation

Core Research Applications for Homoalanosine


Rice Paddy Herbicide Lead Optimization

Homoalanosine’s demonstrated ability to completely control barnyardgrass (Echinochloa oryzicola) and needle spikerush at 10 g/are without damaging rice plants [1] makes it an ideal starting scaffold for structure–activity relationship (SAR) studies aimed at developing novel, naturally selective rice herbicides. Researchers can use homoalanosine as a positive control to benchmark synthetic analogs for crop safety and weed spectrum breadth.

Mode-of-Action Probe for Aspartate/Glutamate Pathways

The specific, reversible antimetabolite activity of homoalanosine—confirmed by the 41 mm inhibition zone exclusively on synthetic medium (B. subtilis) and reversal by L-aspartic and L-glutamic acids [1]—enables its use as a chemical probe to dissect aspartate and glutamate utilization pathways in plants and microorganisms. This is particularly valuable for identifying new herbicidal target sites in amino acid biosynthesis.

Resistance Management: Rotation Partner Discovery

With its distinct molecular target (aspartate/glutamate antimetabolism) separate from the glutamine synthetase inhibition of bialaphos and glufosinate [1][2], homoalanosine serves as a critical reference compound for screening novel herbicides that can be rotated with commercial GS-inhibitors to delay resistance evolution in weed populations.

Chiral Herbicide Research and Enantiomer Purity Control

The stark bioactivity divergence between herbicidal L-homoalanosine (ladysthumb rating 10 at 0.5 g/are) and the non-herbicidal, insecticidal racemate (95% house fly reproduction control at <250 ppm) [1][2] provides a well-characterized system for studying stereochemistry–activity relationships in agrochemicals. Procurement specifications must mandate enantiomeric excess verification.

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